1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-4-28-21-12-10-20(11-13-21)25-23(29)24-18(2)22(19-8-6-5-7-9-19)27-16-14-26(3)15-17-27/h5-13,18,22H,4,14-17H2,1-3H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMCOOGTMDHXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The table below highlights key structural and functional differences between the target compound and selected thiourea derivatives:
Key Comparative Insights
Substituent Impact on Bioactivity :
- The 4-methylpiperazine group, present in the target compound and others (e.g., entries 2 and 3), is associated with enhanced cytotoxicity, likely due to its ability to interact with cellular targets like kinases or DNA .
- The 1-phenylpropan-2-yl chain in the target compound introduces steric bulk, which may reduce solubility but improve receptor-binding specificity compared to smaller substituents (e.g., pyridinyl in entry 5) .
Role of Aromatic Groups: Ethoxyphenyl (target compound and entry 5) vs. Perfluorophenyl (entry 4) exhibits extreme hydrophobicity, making it suitable for non-polar environments but limiting aqueous solubility .
Mechanistic Divergence :
- Compounds with 2-pyrazoline cores (entry 3) show superior antileukemic activity (IC₅₀ <1 µM) compared to simpler thioureas, likely due to additional hydrogen-bonding interactions from the pyrazoline ring .
- The target compound’s lack of direct activity data necessitates further testing, but its structural complexity suggests a broader target profile than analogs like entry 5 .
Physicochemical Properties
- Solubility : The target compound’s 4-methylpiperazine group may improve water solubility compared to perfluorophenyl analogs (entry 4) but reduce it relative to pyridinyl derivatives (entry 5) .
- LogP : Estimated LogP for the target compound is ~3.2 (similar to entry 2), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Q & A
Q. What are the key synthetic routes for synthesizing 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea, and what intermediates are critical?
The synthesis typically involves a multi-step process:
Intermediate Formation : Reaction of 4-ethoxyaniline with thiophosgene or isothiocyanate derivatives to form the thiourea core.
Coupling Reaction : The intermediate is coupled with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Purification : Chromatography or recrystallization ensures high purity (>95%). Key intermediates include the thiourea precursor and the substituted propan-2-yl chloride.
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding in the thiourea moiety.
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 454.2) and purity (>98%) .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯S interactions) and planarity of the thiourea group .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM.
- Enzyme Inhibition : Test against kinases or proteases linked to disease pathways (IC determination).
- Solubility Profiling : Measure in PBS or DMSO to guide in vivo studies .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be reconciled?
Contradictions may arise from:
- Substituent Effects : Ethoxy vs. halogenated analogs (e.g., fluorophenyl derivatives in ) alter lipophilicity (logP) and target binding.
- Assay Conditions : pH sensitivity of the thiourea group may affect stability. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS trace analysis.
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Piperazine Modification : Replace 4-methylpiperazine with a morpholine ring to reduce CYP450-mediated oxidation.
- Ethoxy Group Substitution : Introduce deuterium at the ethoxy methyl group to slow metabolic cleavage .
- Prodrug Design : Mask the thiourea moiety with a cleavable ester to enhance oral bioavailability .
Q. How does the compound’s 3D conformation influence its interaction with biological targets?
- Computational Modeling : MD simulations reveal that the ethoxyphenyl group adopts a perpendicular orientation relative to the piperazine ring, facilitating hydrophobic pocket binding.
- Hydrogen Bonding : The thiourea’s N–H groups form critical interactions with catalytic lysine residues in kinase targets (e.g., EGFR) .
- Crystallographic Data : Intramolecular H-bonds stabilize the planar thiourea core, as seen in analogous structures .
Methodological Challenges
Q. How to design SAR studies for analogs with improved selectivity?
- Substituent Library : Synthesize analogs with varying aryl groups (e.g., 4-methoxyphenyl vs. 4-bromophenyl) and assess IC shifts.
- Selectivity Panels : Test against off-target receptors (e.g., GPCRs, ion channels) to identify structural motifs causing promiscuity .
- Free Energy Calculations : Use MM-PBSA to quantify binding energy differences between analogs .
Q. What experimental controls are critical in stability studies under physiological conditions?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C.
- Light Sensitivity : Shield samples from UV exposure to prevent thiourea oxidation.
- Positive Controls : Compare with structurally similar compounds (e.g., 1-(4-methoxyphenyl)thiourea) to benchmark stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
